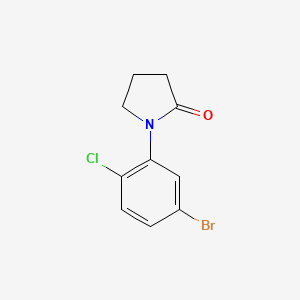

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

説明

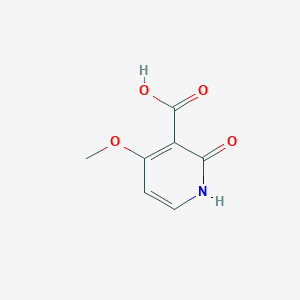

“1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9BrClNO. It has a molecular weight of 274.54 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

Molecular Structure Analysis

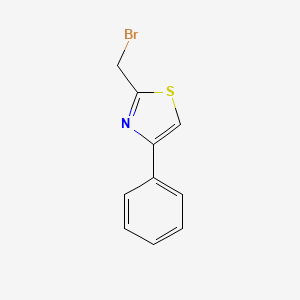

The molecular structure of “1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” is characterized by the presence of a pyrrolidin-2-one ring substituted with a 5-bromo-2-chlorophenyl group . The structure of similar compounds has been proven by single-crystal X-ray data .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” are not available, related compounds have been studied. For instance, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles .

科学的研究の応用

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine derivatives, including 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one, have garnered significant interest in medicinal chemistry due to their versatility and efficacy in drug discovery. The five-membered pyrrolidine ring is a common scaffold in the development of bioactive molecules for treating human diseases. This interest is driven by the ring's sp3-hybridization, which facilitates efficient exploration of pharmacophore space, contributes to stereochemistry, and enhances three-dimensional coverage through non-planarity—a phenomenon known as "pseudorotation." These characteristics make pyrrolidine derivatives, including 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one, valuable in designing drugs with target selectivity and diverse biological profiles. The review by Li Petri et al. (2021) emphasizes the significance of the pyrrolidine scaffold in medicinal chemistry, highlighting the synthetic strategies employed for its functionalization and the impact of stereogenicity on the biological activity of drug candidates (Li Petri et al., 2021).

Pyrrolidone-based Surfactants

Pyrrolidone-based surfactants, including those derived from pyrrolidin-2-one structures, have been explored for their surface-active properties. The addition of pyrrolidone to various hydrophobe structures enhances surfactant performance by improving water solubility, compatibility, and solvency. The interaction between pyrrolidone derivatives and other compounds, such as anionic surfactants, is based on the electronegativity of the pyrrolidone carbonyl oxygen. This interaction leads to the formation of pseudoquaternary ammonium ions, which can form stabilized ion pairs with large anions. This property makes pyrrolidone derivatives, including 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one, useful in the design of surfactants with improved performance and reduced toxicity. The review by Login (1995) provides an in-depth look at the chemistry and applications of pyrrolidone-based surfactants, showcasing their versatility and potential in industrial and research settings (Login, 1995).

将来の方向性

The future directions for “1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their pharmacological properties , there may be potential for “1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one” in this area as well.

特性

IUPAC Name |

1-(5-bromo-2-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDZNALEEFWYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)